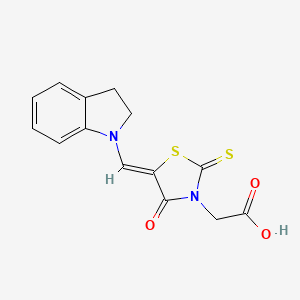

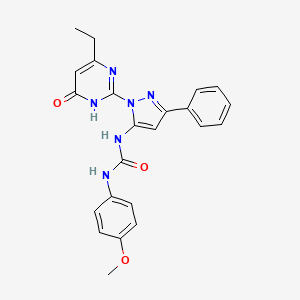

![molecular formula C19H22FN5O2 B2534149 2-エチル-N-(2-((3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ブタンアミド CAS No. 1021030-68-1](/img/structure/B2534149.png)

2-エチル-N-(2-((3-(4-フルオロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)オキシ)エチル)ブタンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.

BenchChem offers high-quality 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

トリアゾロ[4,3-a]ピラジン誘導体の合成と評価により、それらが抗菌剤としての可能性を持っていることが明らかになりました 。これらの化合物は、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方に対して試験されました。注目すべきは、化合物2eが優れた抗菌活性を示し、最小発育阻止濃度(MIC)は、第一選択薬であるアンプシリンと同等であったことです。これらの誘導体の構造活性相関に関するさらなる研究が進行中です。

作用機序

Target of Action

The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

The compound binds with equivalent high (subnanomolar) affinity to the benzodiazepine binding site of recombinant human GABA A receptors containing an α1, α2, α3, or α5 subunit . It has partial agonist efficacy at the α2 and α3 subtypes and essentially antagonist efficacy at the α1 and α5 subtypes .

Pharmacokinetics

Similar compounds with a triazolothiadiazine nucleus have been studied for their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies have also been summarized .

生化学分析

Biochemical Properties

The biochemical properties of 2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide are largely determined by its interactions with various biomolecules. The compound’s triazole ring can form hydrogen bonds, making it a precise pharmacophore with a bioactive profile . This allows it to interact with different target receptors, contributing to its diverse pharmacological activities .

Cellular Effects

Similar compounds have been shown to exhibit antibacterial activities against both Gram-positive and Gram-negative bacteria strains .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have good thermal stability .

Dosage Effects in Animal Models

Similar compounds have shown anxiolytic-like activity in rat models of anxiety with minimum effective doses corresponding to 70 to 88% occupancy .

Metabolic Pathways

Similar compounds have been shown to inhibit various enzymes, suggesting that they may interact with multiple metabolic pathways .

Transport and Distribution

Similar compounds have been shown to bind with high affinity to the benzodiazepine binding site of GABA A receptors .

Subcellular Localization

Similar compounds have been shown to bind to GABA A receptors, which are typically located in the cell membrane .

特性

IUPAC Name |

2-ethyl-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN5O2/c1-3-13(4-2)19(26)21-11-12-27-17-10-9-16-22-23-18(25(16)24-17)14-5-7-15(20)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMXWKJUGPIXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

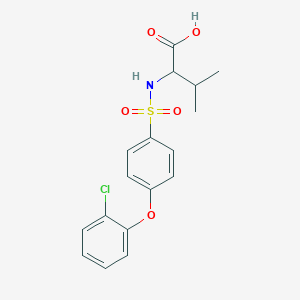

![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)

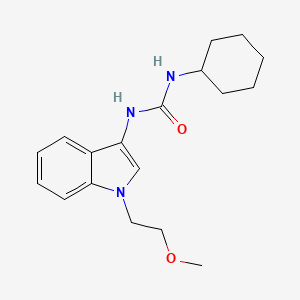

![5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2534073.png)

![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)

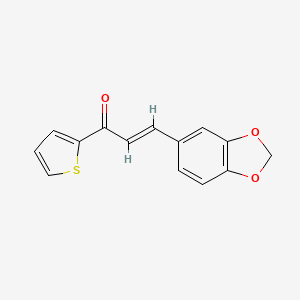

![methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534077.png)

![1-(4-methylphenyl)-6-(methylsulfanyl)-4-(2-naphthyloxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2534079.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)

![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)